![molecular formula C6H13ClN2O B1531551 5-Amino-6-methylpiperidin-2-one hydrochloride CAS No. 2098107-90-3](/img/structure/B1531551.png)
5-Amino-6-methylpiperidin-2-one hydrochloride
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Overview
Description
5-Amino-6-methylpiperidin-2-one hydrochloride (AMPH) is a synthetic derivative of the piperidine class of compounds. It is a white crystalline solid that has been used in a variety of scientific research applications. AMPH is known to possess an array of biochemical and physiological effects that make it a useful tool in laboratory experiments. In
Scientific Research Applications
Drug Synthesis and Design
5-Amino-6-methylpiperidin-2-one hydrochloride is a piperidine derivative, which is a key building block in drug synthesis . Its structure is pivotal for creating compounds with potential pharmacological effects. Researchers utilize this compound to develop new medications, particularly in the realm of central nervous system disorders and cardiovascular diseases.
Biological Activity Studies
The compound’s derivatives are studied for their biological activities. They are present in various classes of pharmaceuticals and are used to evaluate the biological responses in preclinical studies, aiding in the discovery of drugs with better efficacy and fewer side effects .
Chemical Synthesis Methods
This compound is also used in the development of new chemical synthesis methods. It serves as a substrate in reactions that form the basis of synthetic organic chemistry, such as hydrogenation, cyclization, and amination processes .
Pharmacological Research
In pharmacological research, 5-Amino-6-methylpiperidin-2-one hydrochloride is used to study the pharmacokinetics and pharmacodynamics of new drug candidates. It helps in understanding how drugs interact with biological systems .
Material Science
The compound’s derivatives are explored in material science for their potential use in creating new materials with unique properties, such as conducting polymers or materials for medical implants .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reagent to develop new analytical methods, including chromatography and spectroscopy techniques, which are essential for quality control in pharmaceutical manufacturing .
properties
IUPAC Name |
5-amino-6-methylpiperidin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-4-5(7)2-3-6(9)8-4;/h4-5H,2-3,7H2,1H3,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOMFCWJUIDGSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(=O)N1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-methylpiperidin-2-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.